Ortho-Methyl Steric Effect vs. Phenyl Analogue
The ortho-methyl substituent on the aromatic ring of 1-o-tolylbutane-1,3-dione introduces steric hindrance not present in the unsubstituted analog 1-phenyl-1,3-butanedione. This steric effect influences the ligand's coordination geometry and complex stability [1]. While the exact stability constant (log K) for this specific compound is not directly reported in the open literature, class-level inference from studies on related β-diketones indicates that ortho-substitution can modulate metal binding affinity and selectivity [2].
| Evidence Dimension | Steric bulk (qualitative descriptor) |
|---|---|
| Target Compound Data | Ortho-methyl group present (C11H12O2) |
| Comparator Or Baseline | 1-Phenyl-1,3-butanedione: No ortho-substituent (C10H10O2) |
| Quantified Difference | Qualitative difference: Increased steric demand proximal to chelation site |
| Conditions | Structural comparison based on molecular geometry |
Why This Matters
The ortho-methyl group alters the steric environment around the metal center, potentially improving selectivity in complexation reactions compared to the less hindered phenyl analog.
- [1] Skopenko, V. V., Amirkhanov, V. M., Sliva, T. Y., Vasil'chenko, I. S., Anpilova, E. L., & Garnovskii, A. D. (2004). Various types of metal complexes based on chelating β-diketones and their structural analogues. Russian Chemical Reviews, 73(8), 797-813. View Source
- [2] Eng, S. J., Motekaitis, R. J., & Martell, A. E. (1998). The effect of end-group substitutions and use of a mixed solvent system on β-diketones and their iron complexes. Inorganica Chimica Acta, 278(2), 170-177. View Source
